Cas no 1909335-99-4 (lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate)
lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Lithium 4-bromo-1H-imidazole-2-carboxylate
- lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate
-
- MDL: MFCD29907336
- Inchi: 1S/C4H3BrN2O2.Li/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1
- InChI Key: FFCKWYFGXHJKPL-UHFFFAOYSA-M
- SMILES: BrC1=CN=C(C(=O)[O-])N1.[Li+]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 134
- Topological Polar Surface Area: 68.8
lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003663-5g |
Lithium 4-bromo-1H-imidazole-2-carboxylate |
1909335-99-4 | 97% | 5g |
$2288.66 | 2023-09-02 | |
| Alichem | A069003663-10g |
Lithium 4-bromo-1H-imidazole-2-carboxylate |
1909335-99-4 | 97% | 10g |
$3333.00 | 2023-09-02 | |
| Alichem | A069003663-25g |
Lithium 4-bromo-1H-imidazole-2-carboxylate |
1909335-99-4 | 97% | 25g |
$5833.80 | 2023-09-02 | |
| Enamine | EN300-268020-1g |
lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate |
1909335-99-4 | 95% | 1g |
$1185.0 | 2023-09-11 | |
| Enamine | EN300-268020-5g |
lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate |
1909335-99-4 | 95% | 5g |
$3438.0 | 2023-09-11 | |
| Enamine | EN300-268020-10g |
lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate |
1909335-99-4 | 95% | 10g |
$5099.0 | 2023-09-11 | |
| Enamine | EN300-268020-0.05g |
lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate |
1909335-99-4 | 95% | 0.05g |
$275.0 | 2023-09-11 | |
| Enamine | EN300-268020-0.1g |
lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate |
1909335-99-4 | 95% | 0.1g |
$410.0 | 2023-09-11 | |
| Enamine | EN300-268020-0.25g |
lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate |
1909335-99-4 | 95% | 0.25g |
$586.0 | 2023-09-11 | |
| Enamine | EN300-268020-0.5g |
lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate |
1909335-99-4 | 95% | 0.5g |
$925.0 | 2023-09-11 |
lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate
Recent Advances in Lithium(1+) Ion 4-Bromo-1H-Imidazole-2-Carboxylate (CAS: 1909335-99-4) Research
Lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate (CAS: 1909335-99-4) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole core and lithium carboxylate moiety, has demonstrated potential in various therapeutic applications, including anti-inflammatory and neuroprotective effects. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetics, and potential clinical applications, making it a promising candidate for further drug development.
The synthesis and characterization of lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate have been refined in recent years, with improved yields and purity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structural integrity. Additionally, computational modeling has provided insights into its electronic properties and potential binding interactions with biological targets, further supporting its therapeutic potential.
In vitro studies have revealed that this compound exhibits notable activity in modulating key signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its utility in treating inflammatory disorders. Furthermore, its neuroprotective effects have been demonstrated in neuronal cell models, where it reduced oxidative damage and improved cell viability under stress conditions.
Recent in vivo studies have expanded on these findings, showing that lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate can cross the blood-brain barrier and exert protective effects in animal models of neurodegenerative diseases. These results highlight its potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's disease. However, further research is needed to fully understand its pharmacokinetic profile and long-term safety.
The compound's mechanism of action appears to involve the modulation of ion channels and enzyme activity, particularly those related to lithium's known therapeutic effects. Its bromo-imidazole moiety may also contribute to its bioactivity by interacting with specific protein targets. Ongoing research aims to identify these targets and optimize the compound's structure for enhanced efficacy and reduced side effects.
Despite these promising findings, challenges remain in the development of lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate as a drug candidate. Issues such as solubility, stability, and potential toxicity need to be addressed through formulation optimization and comprehensive preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical trials.
In conclusion, lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate represents a novel and promising compound in the field of chemical biology and drug discovery. Its unique properties and demonstrated bioactivity warrant further investigation, with the potential to lead to new therapeutic options for a range of diseases. Continued research and development will be crucial to unlocking its full potential and ensuring its safe and effective use in clinical settings.
1909335-99-4 (lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)